molecular formula C15H12O4 B154623 Diphenyl malonate CAS No. 1969-44-4

Diphenyl malonate

Cat. No. B154623
CAS RN: 1969-44-4
M. Wt: 256.25 g/mol
InChI Key: HCWOVPZEAFLXPL-UHFFFAOYSA-N
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Description

Diphenyl malonate is a chemical compound that serves as a key intermediate in various synthetic organic reactions. It is involved in the synthesis of amides, esters, peptides, and β-lactams, which are significant in pharmaceutical and chemical industries. The compound's utility is highlighted by its role in the formation of dissymmetric S,O-malonates, which are synthesized from symmetric diphenyl dithiomalonates under neutral conditions . Additionally, diphenyl malonate derivatives have been used as catalysts in asymmetric Michael reactions, demonstrating the versatility of this compound in organic synthesis .

Synthesis Analysis

The synthesis of diphenyl malonate and its derivatives involves several innovative methods. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a derivative of diphenyl malonate, is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate and has shown to be a very useful condensing agent . Another method includes the thermal formation of an acylketene from symmetric diphenyl dithiomalonates, which leads to the selective synthesis of dissymmetric S,O-malonates . These methods demonstrate the synthetic flexibility and the potential for creating a variety of compounds from diphenyl malonate.

Molecular Structure Analysis

The molecular structure of diphenyl malonate derivatives plays a crucial role in their reactivity and the types of reactions they can participate in. For example, the structure of O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, is specifically designed to catalyze asymmetric Michael reactions efficiently . The molecular structure of these compounds, often characterized by the presence of phenyl groups and a malonate backbone, is key to their function as intermediates and catalysts in organic synthesis.

Chemical Reactions Analysis

Diphenyl malonate is involved in a variety of chemical reactions. It is used in the esterification of malonic acid half esters by diphenyl phosphorazidate (DPPA), where the presence of an acidic hydrogen at the α-position to electron-withdrawing groups is essential for the formation of ketene intermediates . Additionally, diphenyl malonate reacts with diphenylcyclopropenone to yield unsaturated γ-lactones and other products, depending on the reaction conditions and the intermediates formed . These reactions underscore the reactivity of diphenyl malonate and its importance in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenyl malonate derivatives are influenced by their molecular structure. For instance, the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a derivative of diphenyl malonate, involve the use of diethyl malonate and result in a C2-symmetric and conformationally rigid acyclic diol . The properties of these compounds, such as their symmetry and rigidity, are significant for their applications in synthesis and catalysis. The ability to manipulate these properties allows chemists to tailor diphenyl malonate derivatives for specific reactions and outcomes.

Scientific Research Applications

1. Synthesis of Dissymmetric Malonates

Diphenyl malonate is used in the synthesis of dissymmetric S,O-malonates, which are derived from symmetric diphenyl dithiomalonates. This method, involving thermal formation of an acylketene, shows selectivity and has potential utility in various synthetic applications (Matsuo & Shindo, 2011).

2. Photoreactions and Cyclization

The irradiation of diphenyl malonate can lead to the formation of 4-hydroxycoumarin or phenyl p-hydroxy-benzoylacetate, depending on the reaction temperature. This demonstrates its role in photoreactions and potential in synthesizing diverse organic compounds (Schaur & Junek, 1972).

3. Catalyst in Asymmetric Reactions

Diphenyl malonate derivatives, such as O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, have been synthesized and utilized as catalysts in asymmetric Michael reactions. These have shown efficacy in reactions involving aromatic α,β-unsaturated aldehydes (Maltsev, Kucherenko, & Zlotin, 2009).

4. Application in Aqueous Micelles and Enantioselectivities

Diphenyl malonate is used in palladium-catalyzed alkylation reactions occurring in water, showcasing its potential in aqueous micelles and achieving high enantioselectivities (Rabeyrin, Nguefack, & Sinou, 2000).

5. Organocatalytic Michael Addition

The compound plays a role in organocatalytic Michael additions to α,β-unsaturated aldehydes in water. This illustrates its utility in promoting chemical reactions in aqueous environments, yielding products with good enantioselectivities (Ma, Zhu, & Ma, 2008).

6. In Chemotherapeutic Agent Research

A Ruthenium Polypyridyl Complex containing diphenyl malonate has been explored as a potential chemotherapeutic agent, showing higher activity compared to cisplatin in some tests (Notaro et al., 2019).

7. Electronic Applications

Diphenyl malonate derivatives have been studied for their potential in electronic applications, such as in Langmuir-Schaefer monolayer films for creating devices with pronounced current asymmetries and rectification (Honciuc et al., 2005).

8. Cyclocondensation Reactions

Malonates like diphenyl malonate are used as reagents in cyclocondensation reactions to produce six-membered heterocycles, showing its utility in complex organic synthesis (Stadlbauer et al., 2001).

Safety And Hazards

When handling Diphenyl malonate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Future Directions

The future directions of Diphenyl malonate research could involve the development of new synthetic approaches. For instance, an efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis .

properties

IUPAC Name

diphenyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOVPZEAFLXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382654
Record name diphenyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl malonate

CAS RN

1969-44-4
Record name diphenyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malonic acid (11 g, 106 mmol) was mixed with phenol (20 g, 212 mmol) at 0° C. under nitrogen and phosphorus oxychloride (11.5 mL, 123 mmol) was added dropwise to the solid mixture. The resulting mixture was stirred at 0° C. for 5 mins, and then heated at reflux for 5 h, causing the solid to melt and an orange solution to form. The reaction was cooled to room temperature, and then poured onto 100 mL water and extracted with diethyl ether (3×75 mL). The combined organics were washed with brine, dried over MgSO4, concentrated in vacuo to an orange oil of the title compound. (27 g, 99%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
JH Billman, RV Cash… - Proceedings of the Indiana …, 1951 - journals.iupui.edu
… The preparation of diphenyl malonate by Bischoff and von … (1) were able to synthesize diphenyl malonate from malonic acid, … by treatment of the diphenyl malonate with nitric acid at0. …
Number of citations: 2 journals.iupui.edu
J Cui, T Zhang, YQ Sun, DP Li, JT Liu… - Sensors and Actuators B …, 2016 - Elsevier
… The upper layer was poured into water (150 mL) and extracted with ethyl acetate followed by the usual work up to give diphenyl malonate 1 (20.6 g, 75% yield) as a pale brown oil …
Number of citations: 46 www.sciencedirect.com
EV Igumnovaº, TV Strelkovaº… - Journal" Fluorine …, 2013 - notes.fluorine1.ru
… formation of phenyl propionate 9 and diphenyl malonate 10. … 8, phenyl propionate 9 and diphenyl malonate 10 (molar ratio 7:8:… of the relative content of diphenyl malonate 10, but under …
Number of citations: 2 notes.fluorine1.ru
S Hvilsted, F Andruzzi, P Cerrai, M Tricoli - Polymer, 1991 - Elsevier
… Diphenyl malonate was prepared from malonic acid, phenol … Since diphenyl malonate failed to precipitate from the … a Rotavapor and the diphenyl malonate recovered and recrystallized …
Number of citations: 25 www.sciencedirect.com
M Gosi, AC Kumar, Y Sunandamma - Journal of Fluorescence, 2022 - Springer
… In the first step malonic acid was protected with phenol in presence of the POCl 3 gives diphenyl malonate (3). In the next the compound (3) was reacted with 3-dimethylaminophenol (4) …
Number of citations: 3 link.springer.com
PS Raghavendra, MSZ Shamshuddin… - … Journal of Chemical …, 2015 - publications.waset.org
… Phenyl methyl malonate (PMM) and diphenyl malonate (DPM) were obtained as the reaction products. A good conversion of DMM (up to 82%) of MPM with 95% selectivity was …
Number of citations: 2 publications.waset.org
BE Hoogenboom, MS El-Faghi, SC Fink… - The Journal of …, 1975 - ACS Publications
… The formation of coumarin derivatives from la, lb, lc, and diphenyl malonate is … Diphenyl malonate is generally more reactive with … Both diphenyl malonate and la failed to react with o-…
Number of citations: 12 pubs.acs.org
S Ramesh, S Kumaresan - Journal of Fluorescence, 2023 - Springer
… Malonic acid reacted with phenol and phosphorus oxychloride to afford diphenyl malonate (2). In a further step, this compound (2) was reacted with N, N-dimethyl-3-aminophenol to give …
Number of citations: 3 link.springer.com
I Jabin, G Revial, N Monnier-Benoit… - The Journal of organic …, 2001 - ACS Publications
… Diphenyl malonate 6 was obtained in 98% yield according to a literature procedure. A first attempt to prepare 4 from diphenyl malonate 6 according to the classic Knoevenagel …
Number of citations: 35 pubs.acs.org
BODNARCH. ND… - JOURNAL OF …, 1965 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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